5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride
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Overview
Description
5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride is a complex organic compound with a unique structure that includes a dioxolo ring fused to an isoquinoline core
Mechanism of Action
Target of Action
The primary target of 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride is thought to be the Alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound is believed to act as a partial agonist at the Alpha-2 adrenergic receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell that are different from those caused by full agonists.
Result of Action
The activation of Alpha-2 adrenergic receptors by this compound can lead to a variety of molecular and cellular effects. For instance, it may result in a decrease in the release of certain neurotransmitters, which can affect neuronal signaling and potentially lead to changes in behavior and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolo ring, followed by further functionalization to introduce the aminium chloride group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: This compound shares a similar core structure but lacks the aminium chloride group.
Hydrastinine: Another related compound with a similar dioxolo-isoquinoline structure but different functional groups.
Uniqueness
What sets 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride apart is its specific functionalization, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c11-7-3-12-10(13)6-2-9-8(1-5(6)7)14-4-15-9;/h1-2,7H,3-4,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPMYLQVIBXZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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